molecular formula C15H19BN2O4 B13575263 Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13575263
M. Wt: 302.14 g/mol
InChI Key: LZVIALZKHXKMQP-UHFFFAOYSA-N
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate is an organic compound with the molecular formula C13H17BN2O2. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,2-a]pyridine core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of an imidazo[1,2-a]pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of the boronic ester with the imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-free derivatives .

Scientific Research Applications

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transesterification, hydrolysis, and other reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H19BN2O4

Molecular Weight

302.14 g/mol

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-7-18-11(13(19)20-5)9-17-12(18)8-10/h6-9H,1-5H3

InChI Key

LZVIALZKHXKMQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N3C=C2)C(=O)OC

Origin of Product

United States

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